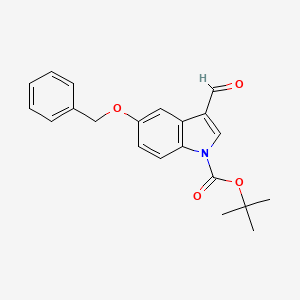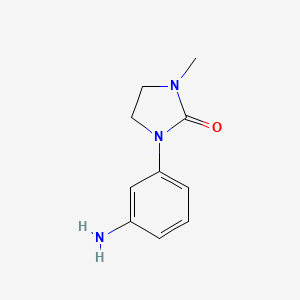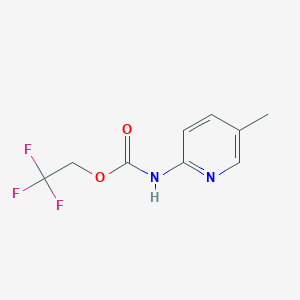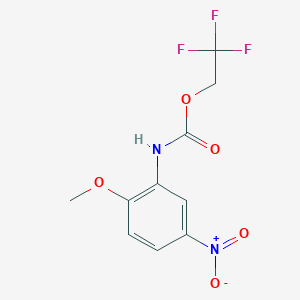
tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate
Overview
Description
“tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate” is a complex organic compound. It contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The indole ring is substituted at the 5-position with a benzyloxy group and at the 3-position with a formyl group. Additionally, the indole nitrogen carries a carboxylate ester group with a tert-butyl moiety .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The indole ring could be formed through a Fischer indole synthesis or a similar method. The benzyloxy and formyl groups could be introduced through electrophilic aromatic substitution reactions. The carboxylate ester group could be formed through an esterification reaction .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring, which is aromatic and thus contributes to the compound’s stability. The benzyloxy, formyl, and carboxylate ester groups are all electron-withdrawing, which would affect the compound’s reactivity .
Chemical Reactions Analysis
The compound’s reactivity would be influenced by the electron-withdrawing groups present. The benzyloxy and formyl groups could potentially undergo nucleophilic aromatic substitution reactions. The carboxylate ester group could be hydrolyzed under acidic or basic conditions to yield a carboxylic acid .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the carboxylate ester group could make the compound relatively polar, affecting its solubility in different solvents. The aromatic indole ring could contribute to the compound’s UV-visible absorption spectrum .
Scientific Research Applications
Synthetic Methodologies and Organic Transformations
Nucleophilic Substitutions and Radical Reactions : This compound serves as a versatile building block in synthetic organic chemistry, facilitating nucleophilic substitutions and radical reactions. Its utility is demonstrated in the synthesis of azocarboxamides and modifications of the benzene ring through radical reactions including oxygenation, halogenation, and aryl-aryl coupling, highlighting its role in the development of complex organic molecules (Jasch, Höfling, & Heinrich, 2012).
Synthesis of 1,4‐Oxazinoindole Derivatives : The Hemetsberger reaction, applied to certain esters and acetates, leads to the formation of oxazinoindole derivatives. These synthetic pathways underscore the compound's importance in generating complex heterocyclic frameworks, which are valuable in medicinal chemistry (Mayer, Mérour, Joseph, & Guillaumet, 2002).
Selective Aerobic Oxidation of Alcohols : The compound, in the presence of copper(I) chloride, acts as a catalyst for the chemoselective aerobic oxidation of allylic and benzylic alcohols. This showcases its utility in selective organic transformations, contributing to the synthesis of α,β-unsaturated carbonyl compounds from primary and secondary alcohols (Shen, Kartika, Tan, Webster, & Narasaka, 2012).
Pharmaceutical Applications
- Inhibitors of 5-Lipoxygenase-Activating Protein : The compound is a precursor in the synthesis of potent and selective inhibitors of 5-lipoxygenase-activating protein (FLAP), which are important for the development of therapies targeting leukotriene-mediated diseases. This includes the synthesis of compounds with superior in vitro and in vivo inhibition of leukotriene synthesis, demonstrating potential applications in asthma and other inflammatory conditions (Hutchinson et al., 2009).
Mechanism of Action
Future Directions
properties
IUPAC Name |
tert-butyl 3-formyl-5-phenylmethoxyindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-21(2,3)26-20(24)22-12-16(13-23)18-11-17(9-10-19(18)22)25-14-15-7-5-4-6-8-15/h4-13H,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZYCNKLMGEYBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)OCC3=CC=CC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654312 | |
| Record name | tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
914348-98-4 | |
| Record name | 1,1-Dimethylethyl 3-formyl-5-(phenylmethoxy)-1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914348-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[Ethyl(propyl)amino]pyridine-3-carboxylic acid](/img/structure/B1519248.png)




![O-[(benzyloxy)methyl]hydroxylamine](/img/structure/B1519255.png)


![5-[(Methylsulfanyl)methyl]furan-2-carbaldehyde](/img/structure/B1519260.png)
![1-(Chloromethyl)-2-[(difluoromethyl)sulfanyl]benzene](/img/structure/B1519263.png)

![2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1519266.png)
![tert-butyl [(1S)-1-(hydrazinocarbonyl)-2-methylpropyl]carbamate](/img/structure/B1519267.png)
